7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining fluorophenyl, dimethyl, pyridinylmethyl, and imidazopurine moieties, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including fibrosis and cancer.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-f]purine derivatives and pyridinylmethyl-substituted heterocycles. These compounds share structural similarities but may differ in their specific functional groups and biological activities .
Uniqueness
What sets 7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione apart is its unique combination of fluorophenyl, dimethyl, and pyridinylmethyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17FN6O2 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-2,4-dimethyl-6-(pyridin-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H17FN6O2/c1-25-18-17(19(29)26(2)21(25)30)28-12-16(13-6-8-14(22)9-7-13)27(20(28)24-18)11-15-5-3-4-10-23-15/h3-10,12H,11H2,1-2H3 |
InChI Key |
IGHNQOBJKOBLHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=N4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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